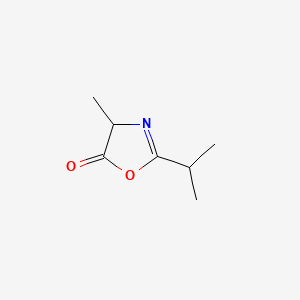
2-Butoxyethyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl palmitate is an ester compound formed from the reaction of 2-butoxyethanol and palmitic acid. It is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties. The molecular formula of this compound is C22H44O3, and it has a molecular weight of 356.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl palmitate is synthesized through an esterification reaction between 2-butoxyethanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 70°C to 150°C and may require a solvent to dissolve the reactants .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using enzymatic catalysis. Enzymes like lipases are employed to catalyze the esterification reaction in a solvent-free system, which offers advantages such as higher reaction yields and lower energy consumption. The process variables, including the molar ratio of reactants, enzyme concentration, and temperature, are carefully controlled to achieve high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butoxyethyl palmitate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions:
Esterification: Reactants include 2-butoxyethanol and palmitic acid, with sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures (70°C to 150°C).
Hydrolysis: The ester can be hydrolyzed using water or a base such as sodium hydroxide, typically at room temperature or slightly elevated temperatures.
Major Products:
Esterification: The major product is this compound.
Hydrolysis: The hydrolysis of this compound yields 2-butoxyethanol and palmitic acid.
Applications De Recherche Scientifique
2-Butoxyethyl palmitate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: It is used as an emollient in lotions, creams, and other skincare products due to its ability to soften and smooth the skin.
Pharmaceuticals: It serves as a carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability.
Industrial Lubricants: The compound is used in the formulation of lubricants for high-precision machinery, providing excellent lubrication properties.
Chemical Research: It is utilized in the synthesis of other esters and as a reagent in organic chemistry
Mécanisme D'action
The mechanism of action of 2-butoxyethyl palmitate in its various applications is primarily based on its chemical structure and properties:
Emollient Properties: In cosmetics, it forms a protective layer on the skin, reducing water loss and providing a smooth texture.
Carrier for Pharmaceuticals: It enhances the solubility and bioavailability of active ingredients by forming a stable complex with them.
Lubrication: In industrial applications, its long carbon chain provides excellent lubrication, reducing friction and wear in machinery.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl Palmitate: Another ester of palmitic acid, used in cosmetics for its emollient properties.
Tris(2-butoxyethyl) Phosphate: An organophosphate ester used as a flame retardant and plasticizer.
Comparison:
2-Butoxyethyl Palmitate vs. 2-Ethylhexyl Palmitate: Both compounds are used in cosmetics, but this compound is preferred for its better skin absorption and lower greasiness.
This compound vs. Tris(2-butoxyethyl) Phosphate: While both compounds contain the 2-butoxyethyl group, their applications differ significantly. .
Propriétés
Numéro CAS |
20441-70-7 |
|---|---|
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
2-butoxyethyl hexadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-22(23)25-21-20-24-19-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
QSSAKBZMXVUORV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)


![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)


![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)






